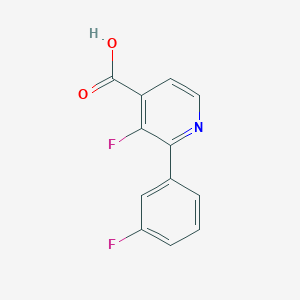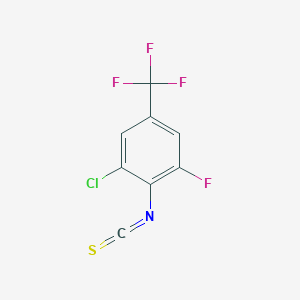
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene is an organic compound with a complex structure that includes multiple functional groups such as chloro, fluoro, isothiocyanato, and trifluoromethyl
Métodos De Preparación
The synthesis of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and fluoro groups onto a benzene ring.
Isothiocyanation: Conversion of an amine group to an isothiocyanate group using reagents like thiophosgene.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide and a suitable catalyst.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which is the basis for its bioactivity.
Comparación Con Compuestos Similares
1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
- 1-Chloro-2-fluoro-4-isothiocyanato-5-(trifluoromethyl)benzene
- 1-Chloro-3-fluoro-4-isothiocyanato-5-(trifluoromethyl)benzene
- 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene
These compounds share similar functional groups but differ in the position of the substituents on the benzene ring
Propiedades
Fórmula molecular |
C8H2ClF4NS |
|---|---|
Peso molecular |
255.62 g/mol |
Nombre IUPAC |
1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF4NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Clave InChI |
YSCSNIKDJCJHKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N=C=S)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




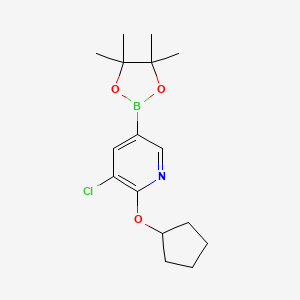
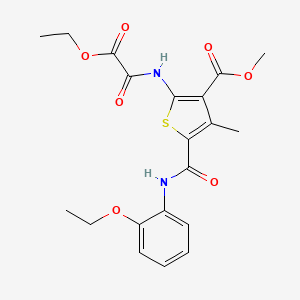
![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
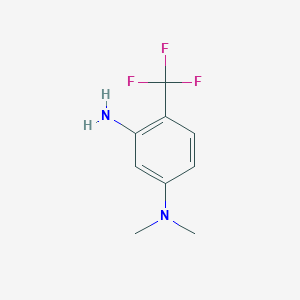
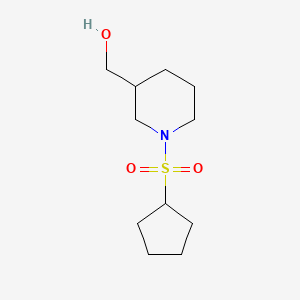
![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)

